molecular formula C11H24ClNO2 B1456242 3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220033-25-9

3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride

Cat. No. B1456242
M. Wt: 237.77 g/mol
InChI Key: DHKZWKJIYNYAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride, or 3-PEMPH, is a heterocyclic organic compound composed of a piperidine ring with a methyl, ethoxy and propoxy substituents. It is a colorless crystalline solid that is soluble in water and organic solvents. In the laboratory, 3-PEMPH is used as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and pesticides. It is also used as a catalyst for the synthesis of polymers and as a starting material for the preparation of a variety of organic compounds. In addition, 3-PEMPH has been studied for its potential applications in the medical field.

Scientific Research Applications

Thermogenic Effects

A study investigated the effects of a compound chemically unrelated to amphetamine, which increases energy expenditure by increasing resting oxygen consumption and mitochondrial oxygen consumption in rats. This compound showed potential for influencing metabolic rates and energy expenditure in animal models (Massicot et al., 1985).

Insect Repellent Efficacy

Research on the carcinogenic potential of a new insect repellent intended for human use, 1-(1-methyl-propoxycarbonyl)-2-(2-hydroxyethyl)-piperidine (KBR 3023), did not demonstrate any evidence of compound-induced neoplasia in mice when applied dermally. This suggests the safety of this compound as an insect repellent (Wahle et al., 1999).

Anti-Obesity Activity

The compound 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate hydrochloride showed anti-obesity activity in obese mice models, reducing weight gain through a decrease in body fat and an increase in metabolic efficiency, suggesting potential therapeutic applications for obesity (Massicot et al., 1986).

Neuropharmacological Potential

A novel compound, BF2.649, demonstrated as a nonimidazole inverse agonist at the human Histamine H3 receptor, showed promising preclinical pharmacology for enhancing vigilance and cognition, indicating potential applications in treating wakefulness or memory deficits (Ligneau et al., 2007).

properties

IUPAC Name

3-(2-propoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-2-6-13-7-8-14-10-11-4-3-5-12-9-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKZWKJIYNYAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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